Cas no 1217816-92-6 (rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one)

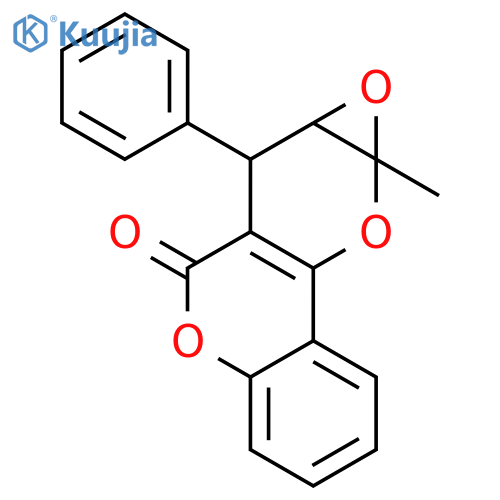

1217816-92-6 structure

商品名:rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one 化学的及び物理的性質

名前と識別子

-

- rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one

- rac-2-Methyl-2,3-epo

- 1217816-92-6

- DB-266713

- DTXSID80562313

- 8a-Methyl-7-phenyl-7a,8a-dihydro-6H,7H-oxireno[5,6]pyrano[3,2-c][1]benzopyran-6-one

- 14-methyl-11-phenyl-8,13,15-trioxatetracyclo[8.5.0.02,7.012,14]pentadeca-1(10),2,4,6-tetraen-9-one

- rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one

-

- インチ: InChI=1S/C19H14O4/c1-19-17(23-19)14(11-7-3-2-4-8-11)15-16(22-19)12-9-5-6-10-13(12)21-18(15)20/h2-10,14,17H,1H3

- InChIKey: UWQGTFVNMFSCJN-UHFFFAOYSA-N

- ほほえんだ: CC12C(O1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=CC=C5

計算された属性

- せいみつぶんしりょう: 306.08900

- どういたいしつりょう: 306.08920892g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 562

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 51.97000

- LogP: 3.43230

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M304400-10mg |

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one |

1217816-92-6 | 10mg |

$ 190.00 | 2023-09-07 | ||

| TRC | M304400-100mg |

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one |

1217816-92-6 | 100mg |

$ 1499.00 | 2023-09-07 |

rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

1217816-92-6 (rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano3,2-cbenzopyran-5-one) 関連製品

- 518-20-7(Pyranocoumarin)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量